6-[6-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Description
This compound features a hybrid structure combining multiple pharmacophoric motifs:
- Benzodioxole moiety: A 2H-1,3-benzodioxol-5-yl group, known for enhancing metabolic stability and influencing receptor binding due to its electron-rich aromatic system .
- Quinazolinone core: The 8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl scaffold is associated with kinase inhibition and DNA intercalation activities in analogous compounds .
- Sulfanyl linkage: The propylsulfanyl bridge may improve solubility and modulate steric interactions with target proteins .
Properties
IUPAC Name |
6-[6-[1-(1,3-benzodioxol-5-ylamino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O8S/c1-3-30(32(40)36-22-10-13-26-27(15-22)44-19-43-26)47-34-37-25-17-29-28(45-20-46-29)16-24(25)33(41)38(34)14-6-4-5-7-31(39)35-18-21-8-11-23(42-2)12-9-21/h8-13,15-17,30H,3-7,14,18-20H2,1-2H3,(H,35,39)(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWUVXACXRDSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC5=C(C=C4C(=O)N3CCCCCC(=O)NCC6=CC=C(C=C6)OC)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[6-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide is a complex organic molecule with significant potential for biological activity. Its structure incorporates various pharmacologically relevant moieties that contribute to its therapeutic potential. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Benzodioxole Moiety : Known for its various biological activities, including anticancer and antimicrobial effects.
- Quinazoline Core : Associated with numerous pharmacological actions, particularly in oncology.
- Sulfanyl Group : Enhances the compound's reactivity and may influence biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting specific enzymes involved in cell proliferation. It may also interact with the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Case Studies
- In Vitro Studies : In studies involving breast cancer cell lines (e.g., MCF-7), compounds structurally related to this quinazoline derivative showed IC50 values in the micromolar range, indicating potent anticancer activity .
- Molecular Docking Studies : Virtual docking studies have demonstrated that the compound can effectively bind to the active sites of target proteins involved in cancer progression, suggesting a mechanism for its anticancer effects .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Broad-Spectrum Activity : Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the benzodioxole moiety is particularly noted for enhancing antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Comparative Analysis
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 15 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| 6-[6-(...) | 20 | Pseudomonas aeruginosa |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Signal Transduction Modulation : It can alter signaling cascades within cells, leading to reduced proliferation and increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in related compounds, contributing to their cytotoxic effects on tumor cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Quinazolinone vs. Benzimidazole Cores: The target compound’s quinazolinone core shares a planar heterocyclic structure with benzimidazoles (e.g., omeprazole derivatives), enabling π-π stacking with biological targets. However, the quinazolinone’s fused dioxolo ring may confer distinct electronic properties, altering binding kinetics . Benzimidazoles (e.g., Compound 3ae) exhibit proton pump inhibition via sulfoxide-mediated covalent bonding, whereas the target compound’s sulfanyl group is less reactive, suggesting non-covalent interactions .
Benzodioxole vs. Phenylpropionic Acid Moieties :
- Benzodioxole’s electron-donating oxygen atoms enhance metabolic stability compared to phenylpropionic acid’s carboxylic acid group, which is prone to glucuronidation .
- COX-1 inhibitors (e.g., 2-phenylpropionic acid derivatives) rely on carboxylate groups for ionic interactions, whereas the target compound’s benzodioxole may engage in hydrophobic or van der Waals interactions .
Sulfanyl Linkages in Drug Design: The propylsulfanyl bridge in the target compound contrasts with sulfinyl groups in benzimidazoles.
Research Findings and Pharmacological Implications
- Ligand-Based Virtual Screening (LBVS): Structural similarity to quinazolinone kinase inhibitors suggests the compound may inhibit ATP-binding pockets in kinases (e.g., EGFR). LBVS studies on analogous compounds highlight the importance of the dioxoloquinazolinone core in maintaining binding affinity .
Docking Studies :
Molecular docking of similar compounds (e.g., COX inhibitors) reveals that methoxy and benzodioxole groups stabilize interactions with hydrophobic enzyme pockets. The target compound’s 4-methoxyphenylmethyl group may similarly anchor it to target proteins .- Toxicity and Selectivity: Unlike phenylpropionic acid derivatives, which show cytotoxicity at high doses, the benzodioxole and quinazolinone motifs are associated with lower mutagenic risks in preclinical studies .
Q & A
Q. What are the established synthetic pathways for this compound, and what analytical techniques are critical for confirming its structural integrity?
The synthesis involves multi-step organic reactions, including condensation of intermediates such as 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols with chloroacetamide derivatives under controlled conditions . Key analytical techniques include:
Q. How can researchers design experiments to investigate the compound’s stability under varying physiological conditions?
Stability studies should employ accelerated degradation testing with parameters mimicking physiological environments:
- pH Variability : Use buffers (pH 1–9) to simulate gastrointestinal and systemic conditions.
- Temperature Gradients : Test at 25°C (ambient), 37°C (body temperature), and elevated temperatures (40–60°C) to assess thermal degradation .
- Analytical Monitoring : HPLC and FTIR track decomposition products, while mass spectrometry identifies degradation pathways .
Advanced Research Questions
Q. What computational strategies are recommended to model the interaction between this compound and its putative biological targets?
Advanced computational methods include:
- Molecular Docking : Predict binding affinities to targets like enzymes or receptors using software such as AutoDock or Schrödinger Suite.
- COMSOL Multiphysics with AI Integration : Optimize simulations of molecular dynamics (MD) to study free energy changes and conformational stability .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
Q. How should researchers address contradictions in bioactivity data observed across different in vitro and in vivo models?
Contradictions may arise from:
- Model-Specific Variables : Differences in cell permeability (in vitro) vs. metabolic clearance (in vivo). Adjust in vitro assays to include serum proteins or hepatocyte co-cultures .
- Systematic Review Frameworks : Conduct meta-analyses of existing data to identify outliers and validate hypotheses using tools like PRISMA guidelines .
- Dose-Response Reassessment : Use nonlinear regression models to refine IC₅₀/EC₅₀ values across models .
Q. What methodological considerations are essential for elucidating the pharmacokinetic profile of this compound?
Key approaches include:
- In Vitro Absorption Assays : Caco-2 cell monolayers predict intestinal permeability .
- Radiolabeling : Track compound distribution and metabolism using ¹⁴C or ³H isotopes.
- LC-MS/MS : Quantify metabolites in plasma/tissue samples to identify primary metabolic pathways (e.g., cytochrome P450 oxidation) .
Q. What advanced spectroscopic or chromatographic techniques resolve stereochemical ambiguities in the synthesis?
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB .
- X-ray Crystallography : Determines absolute configuration of crystalline intermediates .
- Circular Dichroism (CD) : Correlates optical activity with stereochemical purity .
Methodological Framework for Research Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
